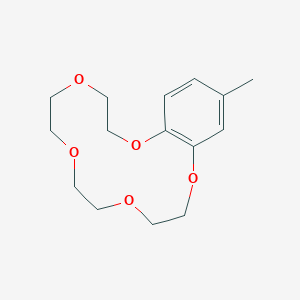

4'-Methylbenzo-15-crown-5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C15H22O5 |

|---|---|

Molecular Weight |

282.33 g/mol |

IUPAC Name |

17-methyl-2,5,8,11,14-pentaoxabicyclo[13.4.0]nonadeca-1(15),16,18-triene |

InChI |

InChI=1S/C15H22O5/c1-13-2-3-14-15(12-13)20-11-9-18-7-5-16-4-6-17-8-10-19-14/h2-3,12H,4-11H2,1H3 |

InChI Key |

HCQGDZNYDMLVRI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)OCCOCCOCCOCCO2 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4'-Methylbenzo-15-crown-5 via Williamson Ether Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4'-Methylbenzo-15-crown-5, a significant macrocyclic polyether, through the well-established Williamson ether synthesis. This document details the underlying chemical principles, offers a step-by-step experimental protocol, and presents relevant data for researchers in organic synthesis, medicinal chemistry, and materials science.

Introduction to Williamson Ether Synthesis and Crown Ethers

The Williamson ether synthesis is a robust and widely used method for preparing both symmetrical and unsymmetrical ethers. The reaction involves the nucleophilic substitution (SN2) of a halide or other suitable leaving group by an alkoxide ion.[1][2] This method is particularly valuable in the synthesis of crown ethers, which are cyclic chemical compounds consisting of a ring containing several ether groups.

Crown ethers, such as this compound, are of significant interest due to their ability to selectively bind specific cations. The size of the polyether ring's cavity dictates the size of the cation it can complex. Benzo-15-crown-5, and its derivatives, have a cavity size that is particularly suited for complexing with sodium ions (Na⁺).[3] The methyl group at the 4'-position on the benzene ring can modulate the electronic properties and lipophilicity of the molecule, influencing its complexation behavior and solubility.

Synthesis of this compound

The synthesis of this compound is achieved through the reaction of 4-methylcatechol with 1,11-dichloro-3,6,9-trioxaundecane in the presence of a base. This reaction is a classic example of the Williamson ether synthesis adapted for the formation of a cyclic polyether.

Reaction Scheme

The overall reaction is as follows:

The base, typically a strong hydroxide like sodium hydroxide (NaOH) or potassium hydroxide (KOH), deprotonates the hydroxyl groups of the 4-methylcatechol to form a more nucleophilic phenoxide. This phenoxide then undergoes a double SN2 reaction with the dichlorinated polyether, leading to the formation of the crown ether ring.

Key Reagents and Their Roles

| Reagent | Role |

| 4-Methylcatechol | Aromatic diol providing the benzene ring and two oxygen atoms to the crown ether macrocycle. |

| 1,11-dichloro-3,6,9-trioxaundecane | Dihalogenated polyether that provides the remaining portion of the macrocyclic ring. |

| Sodium Hydroxide (or other base) | Deprotonates the hydroxyl groups of 4-methylcatechol to form the nucleophilic phenoxide. |

| n-Butanol (or other high-boiling solvent) | Serves as the reaction solvent, allowing for the necessary reaction temperature. |

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of this compound. This protocol is adapted from established procedures for the synthesis of similar benzo-15-crown-5 derivatives.[4]

Materials:

-

4-Methylcatechol

-

1,11-dichloro-3,6,9-trioxaundecane

-

Sodium Hydroxide (NaOH)

-

n-Butanol

-

Hydrochloric Acid (HCl), concentrated

-

Hexane

-

Deionized Water

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Equipment:

-

Three-neck round-bottom flask

-

Mechanical stirrer

-

Reflux condenser

-

Dropping funnel

-

Heating mantle with a temperature controller

-

Separatory funnel

-

Rotary evaporator

-

Filtration apparatus (Büchner funnel)

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add 4-methylcatechol and n-butanol. Stir the mixture until the 4-methylcatechol is completely dissolved.

-

Base Addition: Prepare a solution of sodium hydroxide in deionized water and add it to the flask. Stir the resulting mixture for 30-40 minutes at room temperature.

-

Addition of the Dichloride: Add 1,11-dichloro-3,6,9-trioxaundecane to the dropping funnel and add it dropwise to the reaction mixture over a period of 1-2 hours while stirring vigorously.

-

Reaction: After the addition is complete, heat the mixture to reflux (approximately 107-117 °C) and maintain the reflux for several hours (typically 6-8 hours). Monitor the reaction progress by a suitable technique like Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature.

-

Acidification: Carefully acidify the reaction mixture with concentrated hydrochloric acid to a pH of approximately 2-3.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with hexane (or another suitable organic solvent like dichloromethane) three times.

-

Washing: Combine the organic extracts and wash them with deionized water, followed by a saturated sodium bicarbonate solution, and finally with brine.

-

Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography on silica gel to yield pure this compound.

Quantitative Data

The following tables summarize typical quantitative data for the synthesis of benzo-15-crown-5 derivatives, which can be used as a reference for the synthesis of this compound.

Table 1: Reactant Molar Ratios

| Reactant | Molar Ratio |

| 4-Methylcatechol | 1.0 |

| 1,11-dichloro-3,6,9-trioxaundecane | 1.0 |

| Sodium Hydroxide | 2.0 - 2.2 |

Table 2: Typical Reaction Conditions and Yield

| Parameter | Value |

| Solvent | n-Butanol |

| Reaction Temperature | Reflux (107-117 °C) |

| Reaction Time | 6 - 8 hours |

| Typical Yield | 60 - 70% |

Note: The yield is highly dependent on the reaction conditions and purification method.

Visualizations

Williamson Ether Synthesis of this compound

Caption: Reaction pathway for the synthesis of this compound.

Experimental Workflow

Caption: Step-by-step experimental workflow for the synthesis.

Safety Considerations

-

Sodium Hydroxide: Corrosive. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

1,11-dichloro-3,6,9-trioxaundecane: Irritant. Avoid contact with skin and eyes.

-

n-Butanol: Flammable liquid and vapor. Harmful if swallowed. Use in a well-ventilated fume hood.

-

Hexane: Highly flammable liquid and vapor. May be fatal if swallowed and enters airways. Use in a well-ventilated fume hood.

-

Concentrated Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage. Handle with extreme care in a fume hood.

Conclusion

The Williamson ether synthesis provides an effective and straightforward method for the preparation of this compound. By carefully controlling the reaction conditions and purification procedures, researchers can obtain this valuable macrocyclic compound in good yields. This guide offers a comprehensive framework for its synthesis, which can be further optimized based on specific laboratory conditions and desired product purity. The unique complexing properties of this compound make it a valuable target for applications in various fields, including ion sensing, phase-transfer catalysis, and the development of novel therapeutic agents.

References

Structural Elucidation of 4'-Methylbenzo-15-crown-5: A Technical Guide to NMR and IR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structural elucidation of 4'-Methylbenzo-15-crown-5, a significant macrocyclic polyether, utilizing Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. This document details the interpretation of spectral data, experimental protocols, and the logical workflow for confirming the molecule's structure.

Introduction

This compound is a member of the crown ether family, known for their ability to selectively bind cations. This property makes them valuable in various applications, including phase transfer catalysis, ion separation, and as components in drug delivery systems. Accurate structural confirmation is paramount for understanding its function and for quality control in its synthesis and application. NMR and IR spectroscopy are powerful, non-destructive techniques that provide detailed information about the molecular structure.

Spectroscopic Data and Interpretation

The structural elucidation of this compound relies on the careful analysis of its ¹H NMR, ¹³C NMR, and IR spectra. The data presented here is based on established values for closely related benzo-15-crown-5 derivatives, providing a robust framework for the assignment of the spectral features of the 4'-methyl substituted analogue.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides information about the chemical environment of the hydrogen atoms in the molecule. The expected chemical shifts for this compound are summarized in Table 1.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Ar-CH ₃ | ~2.3 | Singlet | 3H |

| Ar-H | ~6.7 - 6.9 | Multiplet | 3H |

| Ar-O-CH ₂ | ~4.1 | Multiplet | 4H |

| O-CH ₂-CH ₂-O | ~3.9 | Multiplet | 4H |

| O-CH ₂-CH ₂-O | ~3.7 | Multiplet | 8H |

Note: Chemical shifts are predicted based on data for analogous benzo-15-crown-5 compounds and are typically recorded in CDCl₃ relative to a TMS internal standard.

Interpretation:

-

Aromatic Protons (Ar-H): The protons on the benzene ring are expected to appear in the aromatic region of the spectrum (~6.7-6.9 ppm). The substitution pattern will lead to a complex multiplet.

-

Methyl Protons (Ar-CH₃): A singlet peak around 2.3 ppm, integrating to three protons, is indicative of the methyl group attached to the aromatic ring.

-

Crown Ether Protons (-O-CH₂-CH₂-O-): The ethylene glycol units of the crown ether ring give rise to a series of multiplets in the region of 3.7-4.1 ppm. The protons on the carbons directly attached to the aromatic ring's oxygen atoms (Ar-O-CH₂) are typically shifted slightly downfield compared to the other ether protons.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon framework of the molecule. The predicted chemical shifts for the carbon atoms in this compound are presented in Table 2.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Chemical Shift (δ, ppm) |

| Ar-C H₃ | ~20-22 |

| C -O (aliphatic) | ~68-72 |

| C -H (aromatic) | ~113-122 |

| C -CH₃ (aromatic) | ~130-132 |

| C -O (aromatic) | ~148-150 |

Note: Chemical shifts are predicted based on data for analogous benzo-15-crown-5 compounds and are typically recorded in CDCl₃.

Interpretation:

-

Aromatic Carbons: The carbon atoms of the benzene ring will appear in the downfield region of the spectrum. The carbons attached to the oxygen atoms (C-O) will be the most downfield among the aromatic signals. The carbon bearing the methyl group will also have a distinct chemical shift.

-

Crown Ether Carbons: The carbon atoms of the polyether ring will resonate in the range of 68-72 ppm. Due to the symmetry of the molecule, some of these carbons may be chemically equivalent, leading to fewer signals than the total number of carbons.

-

Methyl Carbon: The carbon of the methyl group will appear at the most upfield position, typically around 20-22 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which causes molecular vibrations. The characteristic IR absorption bands for this compound are summarized in Table 3.

Table 3: Predicted IR Absorption Bands for this compound

| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

| C-H stretch (aromatic) | 3050-3100 | Medium |

| C-H stretch (aliphatic) | 2850-3000 | Strong |

| C=C stretch (aromatic) | 1500-1600 | Medium |

| C-O-C stretch (aryl-alkyl ether) | 1200-1275 | Strong |

| C-O-C stretch (aliphatic ether) | 1050-1150 | Strong |

Interpretation:

-

C-H Stretching: The spectrum will show characteristic C-H stretching vibrations for both the aromatic ring (above 3000 cm⁻¹) and the aliphatic crown ether and methyl groups (below 3000 cm⁻¹).

-

Aromatic C=C Stretching: Absorptions in the 1500-1600 cm⁻¹ region are indicative of the carbon-carbon double bonds within the benzene ring.

-

C-O-C Stretching: The most prominent features in the IR spectrum of a crown ether are the strong C-O-C stretching bands. For benzo-crown ethers, two distinct regions are often observed: the aryl-alkyl ether stretch (Ar-O-CH₂) and the aliphatic ether stretch (CH₂-O-CH₂). The presence of strong absorptions in the 1200-1275 cm⁻¹ and 1050-1150 cm⁻¹ ranges are highly characteristic of the benzo-crown ether moiety.[1]

Experimental Protocols

The following are generalized experimental protocols for obtaining high-quality NMR and IR spectra of this compound.

NMR Spectroscopy

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion, especially for resolving the multiplets of the crown ether protons.

Sample Preparation:

-

Weigh approximately 5-10 mg of purified this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

Cap the NMR tube and gently invert it several times to ensure a homogeneous solution.

Data Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Acquire a ¹H NMR spectrum using standard parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

Acquire a ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans will be required. Proton-decoupled mode is typically used to simplify the spectrum to single lines for each unique carbon.

IR Spectroscopy

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is typically used.

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of dry this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer a portion of the powder to a pellet press.

-

Apply pressure to form a thin, transparent KBr pellet.

Sample Preparation (Thin Film Method):

-

Dissolve a small amount of the sample in a volatile solvent (e.g., chloroform).

-

Deposit a drop of the solution onto a salt plate (e.g., NaCl or KBr).

-

Allow the solvent to evaporate, leaving a thin film of the compound on the plate.

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or the pure KBr pellet/salt plate).

-

Place the sample in the spectrometer's sample holder.

-

Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹. A sufficient number of scans should be co-added to obtain a high-quality spectrum.

-

The final spectrum is presented as a plot of transmittance or absorbance versus wavenumber.

Visualization of the Elucidation Process

The logical flow of the structural elucidation process can be visualized as a workflow diagram.

The relationship between the spectroscopic data and the confirmed molecular structure is based on a logical deduction process.

Conclusion

The structural elucidation of this compound is a clear example of the power of modern spectroscopic techniques. By combining the detailed information from ¹H NMR, ¹³C NMR, and IR spectroscopy, it is possible to unambiguously confirm the connectivity and chemical environment of all atoms within the molecule. The presented data and protocols provide a comprehensive guide for researchers and professionals working with this and related crown ether compounds, ensuring accurate characterization and facilitating further research and development.

References

Spectroscopic Profile of 4'-Methylbenzo-15-crown-5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties of 4'-Methylbenzo-15-crown-5, a significant macrocyclic polyether. Due to the limited availability of direct experimental data for this specific derivative in published literature, this document presents a detailed, predicted spectroscopic profile based on extensive analysis of the parent compound, benzo-15-crown-5, and its 4'-substituted analogues. This guide includes predicted data for ¹H NMR, ¹³C NMR, Infrared (IR), Mass Spectrometry (MS), and UV-Vis spectroscopy, organized into clear, tabular formats for ease of comparison. Furthermore, it outlines established experimental protocols for the synthesis and spectroscopic characterization of benzo-15-crown-5 derivatives, providing a solid foundation for researchers working with this class of compounds. Visualizations of the general synthetic workflow are also provided to aid in understanding the preparation of these molecules.

Introduction

Crown ethers, first synthesized by Charles Pedersen in 1967, are a class of macrocyclic polyethers renowned for their ability to selectively bind cations.[1][2] The size of the polyether ring dictates the selectivity towards specific metal ions. Benzo-15-crown-5, featuring a benzene ring fused to a 15-membered crown ether ring, exhibits a high affinity for sodium ions. The introduction of substituents onto the benzene ring, such as a methyl group at the 4'-position, can modulate the electronic properties and, consequently, the complexation behavior and solubility of the crown ether. This compound is therefore of interest in areas such as ion-selective electrodes, phase transfer catalysis, and the development of sensory molecules.

This guide addresses the notable gap in readily available, consolidated spectroscopic data for this compound. By compiling and analyzing data from closely related, well-characterized analogues, we provide a robust, predictive framework for its spectroscopic properties.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the known spectral data of benzo-15-crown-5, 4'-formylbenzo-15-crown-5, 4'-aminobenzo-15-crown-5, and 4'-nitrobenzo-15-crown-5. The presence of an electron-donating methyl group is expected to cause slight upfield shifts in the NMR spectra of the aromatic protons and carbons compared to the unsubstituted benzo-15-crown-5.

¹H NMR Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~6.7-6.9 | m | 3H | Ar-H |

| ~4.1 | m | 4H | Ar-O-CH₂ - |

| ~3.9 | m | 4H | -CH₂ -O-CH₂ - |

| ~3.7 | s | 8H | -O-CH₂ -CH₂ -O- |

| ~2.3 | s | 3H | Ar-CH₃ |

Note: Predicted shifts are based on the analysis of related compounds. Actual experimental values may vary slightly.

¹³C NMR Spectroscopy

Table 2: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~148 | C -O (aromatic) |

| ~147 | C -O (aromatic) |

| ~130 | C -CH₃ (aromatic) |

| ~118 | C H (aromatic) |

| ~114 | C H (aromatic) |

| ~112 | C H (aromatic) |

| ~71 | -O-C H₂-C H₂-O- |

| ~70 | -O-C H₂-C H₂-O- |

| ~69 | Ar-O-C H₂- |

| ~21 | Ar-C H₃ |

Note: Predicted shifts are based on the analysis of related compounds. Actual experimental values may vary slightly.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Spectral Data for this compound (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2920 | Strong | C-H stretch (aliphatic) |

| ~2870 | Strong | C-H stretch (aliphatic) |

| ~1600 | Medium | C=C stretch (aromatic) |

| ~1510 | Strong | C=C stretch (aromatic) |

| ~1260 | Strong | Ar-O-C stretch (asymmetric) |

| ~1130 | Strong | C-O-C stretch (aliphatic ether) |

Note: Predicted wavenumbers are based on the analysis of related compounds.

Mass Spectrometry

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Ion |

| 282.15 | [M]⁺ (Molecular Ion) |

| 305.14 | [M+Na]⁺ |

| 321.11 | [M+K]⁺ |

Note: The molecular formula for this compound is C₁₅H₂₂O₅, with a molecular weight of 282.33 g/mol .

UV-Vis Spectroscopy

The UV-Vis spectrum of this compound in a solvent like methanol is expected to show absorption bands characteristic of the substituted benzene ring. The electron-donating methyl group may cause a slight red shift (bathochromic shift) compared to the parent benzo-15-crown-5.

Table 5: Predicted UV-Vis Spectral Data for this compound (in Methanol)

| λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Transition |

| ~275 | ~2500 | π → π |

| ~220 | ~8000 | π → π |

Note: Predicted values are based on the analysis of related compounds.

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic characterization of 4'-substituted benzo-15-crown-5 ethers, adaptable for the specific synthesis of this compound.

Synthesis of this compound

The synthesis of this compound typically follows the Williamson ether synthesis, a well-established method for preparing crown ethers.

Procedure:

-

To a stirred solution of 4-methylcatechol in n-butanol, a strong base such as sodium hydroxide or potassium hydroxide is added.

-

The mixture is heated to reflux.

-

A solution of 1,11-dichloro-3,6,9-trioxaundecane in n-butanol is added dropwise to the refluxing mixture.

-

The reaction is maintained at reflux for several hours to ensure complete reaction.

-

After cooling, the reaction mixture is acidified, and the organic layer is separated.

-

The crude product is obtained by evaporation of the solvent.

-

Purification is achieved by recrystallization from a suitable solvent system (e.g., heptane/ethanol) to yield the final product.

Spectroscopic Characterization

The following are standard instrumental methods for obtaining the spectroscopic data.

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300 or 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.

-

IR Spectroscopy: The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a potassium bromide (KBr) pellet or as a Nujol mull.

-

Mass Spectrometry: Mass spectra can be acquired using either electron ionization (EI) or electrospray ionization (ESI) techniques to determine the molecular weight and fragmentation pattern.

-

UV-Vis Spectroscopy: The UV-Vis absorption spectrum is recorded using a dual-beam spectrophotometer. The sample is dissolved in a UV-transparent solvent, such as methanol or acetonitrile, and measured in a quartz cuvette.

Logical Relationships in Spectroscopic Interpretation

The interpretation of the spectroscopic data for this compound relies on understanding the contributions of its constituent parts: the catechol-derived aromatic ring, the polyether chain, and the methyl substituent.

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic profile of this compound. The presented data, derived from a thorough analysis of analogous compounds, offers a valuable resource for researchers in the fields of supramolecular chemistry, materials science, and drug development. The included experimental protocols provide a practical framework for the synthesis and characterization of this and related benzo-crown ethers. As research into the applications of substituted crown ethers continues to expand, it is anticipated that direct experimental data for this compound will become available, which will serve to validate and refine the predictions made in this guide.

References

CAS number and molecular weight of 4'-Methylbenzo-15-crown-5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4'-Methylbenzo-15-crown-5, a key macrocyclic polyether in host-guest chemistry. This document details its fundamental properties, synthesis, experimental applications, and the underlying principles of its function, tailored for professionals in research and development.

Core Compound Data

The fundamental physicochemical properties of this compound are summarized below, providing a foundation for its application in experimental settings.

| Property | Value | Reference |

| CAS Number | 32702-27-5 | [1] |

| Molecular Formula | C₁₅H₂₂O₅ | [1] |

| Molecular Weight | 282.33 g/mol | [1] |

Synthesis Protocol

While a specific protocol for this compound is not extensively detailed in readily available literature, a general and adaptable Williamson ether synthesis method can be employed, based on the synthesis of analogous benzo-15-crown-5 derivatives. This synthesis involves the reaction of a substituted catechol with a polyethylene glycol derivative.

Reaction Scheme:

4-Methylcatechol reacts with 1,11-dichloro-3,6,9-trioxaundecane in the presence of a base (e.g., NaOH or K₂CO₃) in a suitable solvent like n-butanol or acetonitrile.

Illustrative Experimental Protocol:

-

Reaction Setup: A solution of 4-methylcatechol (1 equivalent) and sodium hydroxide (2.2 equivalents) is prepared in a mixture of water and n-butanol.

-

Reagent Addition: The solution is heated to reflux, and 1,11-dichloro-3,6,9-trioxaundecane (1 equivalent) is added dropwise over a period of several hours.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: After the reaction is complete, the mixture is cooled, and the organic layer is separated. The solvent is removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent such as heptane to yield the final product.

Experimental Applications and Protocols

This compound and its analogues are extensively used in studies of ion transport, complexation, and as phase-transfer catalysts. Below are detailed protocols for key experimental applications.

Ion-Solvent Extraction Studies

This protocol outlines a typical procedure to determine the efficiency of this compound in extracting metal cations from an aqueous phase into an organic phase.

Methodology:

-

Phase Preparation: An aqueous solution of a metal salt (e.g., picrate salts of Li⁺, Na⁺, K⁺) of known concentration is prepared. An organic phase is prepared by dissolving this compound in a suitable solvent like dichloromethane.

-

Extraction: Equal volumes of the aqueous and organic phases are mixed in a sealed container and agitated vigorously for a set period to reach equilibrium.

-

Phase Separation: The mixture is then centrifuged to ensure complete phase separation.

-

Analysis: The concentration of the metal-crown ether complex in the organic phase is determined using UV-Vis spectrophotometry by measuring the absorbance of the picrate anion. The concentration of the metal ion remaining in the aqueous phase can be determined by atomic absorption spectroscopy (AAS) or inductively coupled plasma mass spectrometry (ICP-MS).

-

Data Calculation: The distribution ratio (D) and extraction percentage (%E) are calculated to quantify the extraction efficiency.

Cation Complexation Analysis via Conductometric Titration

This method is used to determine the stoichiometry and stability constants of the complexes formed between the crown ether and metal ions in non-aqueous solvents.

Methodology:

-

Solution Preparation: A solution of the metal salt (e.g., Fe³⁺, Co²⁺, Ni²⁺, Cu²⁺) is prepared in a specific solvent such as acetonitrile or a binary mixture. The crown ether is dissolved in the same solvent system to create a titrant solution.

-

Titration: The metal salt solution is placed in a conductivity cell, and its initial conductance is measured. The crown ether solution is then added incrementally to the cell with constant stirring.

-

Data Acquisition: The conductance of the solution is recorded after each addition of the titrant, ensuring the temperature is kept constant.

-

Data Analysis: The molar conductance is plotted against the molar ratio of the crown ether to the metal ion. The stoichiometry of the complex is determined from the inflection point of the titration curve. The stability constant (Kf) can be calculated by fitting the conductance data to a suitable binding model.

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of the experimental protocols described above.

Spectroscopic Data

The structural elucidation and characterization of benzo-15-crown-5 derivatives are typically performed using a combination of spectroscopic techniques. While specific data for this compound is not provided, the following table summarizes the expected characteristic signals based on analogous compounds.

| Spectroscopic Technique | Characteristic Signals |

| ¹H-NMR (CDCl₃) | δ ~2.3 ppm (s, 3H, -CH₃), δ ~3.7-4.2 ppm (m, 16H, -OCH₂CH₂O-), δ ~6.7-7.0 ppm (m, 3H, Ar-H) |

| ¹³C-NMR (CDCl₃) | δ ~20 ppm (-CH₃), δ ~68-72 ppm (-OCH₂CH₂O-), δ ~112-150 ppm (Ar-C) |

| IR (KBr) | ~2850-2950 cm⁻¹ (C-H stretch), ~1500-1600 cm⁻¹ (C=C aromatic stretch), ~1250 cm⁻¹ (Ar-O-C stretch), ~1100 cm⁻¹ (C-O-C stretch) |

| Mass Spectrometry (EI) | Molecular ion peak (M⁺) corresponding to the molecular weight. |

References

Solubility of 4'-Methylbenzo-15-crown-5 in organic solvents

An In-depth Technical Guide to the Solubility of 4'-Methylbenzo-15-crown-5 in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility characteristics of this compound in various organic solvents. Due to the limited availability of direct quantitative data for this compound, this document presents solubility information for the closely related parent compound, Benzo-15-crown-5, to provide a foundational understanding. Furthermore, detailed experimental protocols for determining the precise solubility of this compound are provided to empower researchers to generate specific data for their unique applications.

Data Presentation: Solubility of Benzo-15-crown-5

The following table summarizes the available solubility data for Benzo-15-crown-5 in selected organic solvents. It is crucial to note that the substitution of a methyl group at the 4' position on the benzo ring may slightly alter the solubility profile. Therefore, the data presented below should be considered an estimate for this compound, and experimental verification is highly recommended.

| Solvent | Chemical Formula | Molar Mass ( g/mol ) | Temperature (°C) | Solubility ( g/100g Solvent) | Molarity (mol/L) |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | 25 | Miscible | Not Applicable |

| Ethanol | C₂H₅OH | 46.07 | 25 | Soluble | Not specified |

| Methanol | CH₃OH | 32.04 | 25 | Soluble | Not specified |

| Acetonitrile | C₂H₃N | 41.05 | 25 | Soluble | Not specified |

| Chloroform | CHCl₃ | 119.38 | 25 | Soluble | Not specified |

| Dichloromethane | CH₂Cl₂ | 84.93 | 25 | Soluble | Not specified |

| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 25 | Soluble | Not specified |

| Water | H₂O | 18.02 | 25 | Sparingly Soluble | Not specified |

Note: The terms "Miscible" and "Soluble" indicate a high degree of solubility, though precise quantitative values were not consistently available in the reviewed literature. "Sparingly Soluble" indicates low solubility. Researchers should determine the quantitative solubility in their specific solvent systems using the protocols outlined below.

Experimental Protocols

To facilitate the accurate determination of the solubility of this compound, three widely used and reliable methods are detailed below.

Gravimetric Method

This classic and straightforward method involves preparing a saturated solution and then determining the mass of the dissolved solute.[1][2]

Materials:

-

This compound

-

Selected organic solvent

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Filtration apparatus (e.g., syringe with a 0.2 µm PTFE filter)

-

Evaporating dish or pre-weighed vial

-

Oven or vacuum desiccator

Procedure:

-

Add an excess amount of this compound to a known volume or mass of the organic solvent in a sealed vial.

-

Place the vial in a constant temperature shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached and a saturated solution is formed.

-

After equilibration, allow the solution to stand undisturbed at the same temperature for any undissolved solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a pre-warmed syringe and filter it through a 0.2 µm PTFE filter into a pre-weighed evaporating dish or vial.

-

Record the exact volume or mass of the filtered saturated solution.

-

Evaporate the solvent from the dish or vial in an oven at a temperature below the boiling point of the solvent and below the melting point of the crown ether, or in a vacuum desiccator.

-

Once all the solvent has evaporated, cool the dish or vial to room temperature in a desiccator and weigh it.

-

Repeat the drying and weighing steps until a constant mass is achieved.

-

Calculate the solubility as the mass of the dissolved this compound per volume or mass of the solvent.

UV-Vis Spectroscopic Method

This method is suitable for aromatic compounds like this compound and relies on the Beer-Lambert law.[3][4][5]

Materials:

-

This compound

-

Selected organic solvent (must be UV transparent at the analysis wavelength)

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Determine the Wavelength of Maximum Absorbance (λmax):

-

Prepare a dilute, unsaturated solution of this compound in the chosen solvent.

-

Scan the solution in the UV-Vis spectrophotometer to find the wavelength at which the maximum absorbance occurs.

-

-

Create a Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the selected solvent.

-

Measure the absorbance of each standard solution at the determined λmax.

-

Plot a graph of absorbance versus concentration to create a calibration curve. The plot should be linear and pass through the origin.

-

-

Determine Solubility:

-

Prepare a saturated solution of this compound as described in the gravimetric method (steps 1-4).

-

Carefully withdraw a small, known volume of the clear, filtered supernatant.

-

Dilute the supernatant with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

Use the calibration curve to determine the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution, accounting for the dilution factor. This concentration represents the solubility.

-

Gas Chromatography (GC) Method

Gas chromatography can be used to determine the concentration of a solute in a saturated solution, particularly for volatile solvents.[6][7][8][9]

Materials:

-

This compound

-

Selected organic solvent

-

Gas chromatograph with a suitable detector (e.g., Flame Ionization Detector - FID)

-

Appropriate GC column

-

Syringes for injection

-

Vials and volumetric glassware

-

Analytical balance

Procedure:

-

Develop a GC Method:

-

Optimize GC parameters (e.g., column type, oven temperature program, injector and detector temperatures, carrier gas flow rate) to achieve good separation and a sharp peak for this compound.

-

-

Create a Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the selected solvent.

-

Inject a fixed volume of each standard solution into the GC and record the peak area.

-

Plot a graph of peak area versus concentration to create a calibration curve.

-

-

Determine Solubility:

-

Prepare a saturated solution of this compound as described in the gravimetric method (steps 1-4).

-

Carefully withdraw a small, known volume of the clear, filtered supernatant.

-

If necessary, dilute the supernatant with a known volume of the solvent to bring the concentration within the linear range of the calibration curve.

-

Inject a fixed volume of the (diluted) saturated solution into the GC and record the peak area.

-

Use the calibration curve to determine the concentration of the injected solution.

-

Calculate the concentration of the original saturated solution, accounting for any dilution. This concentration is the solubility.

-

Mandatory Visualization

The following diagram illustrates a typical experimental workflow for the synthesis of a substituted benzo-15-crown-5, such as this compound, via a Williamson ether synthesis.

Caption: Synthesis workflow for this compound.

References

- 1. pharmajournal.net [pharmajournal.net]

- 2. uomus.edu.iq [uomus.edu.iq]

- 3. researchgate.net [researchgate.net]

- 4. longdom.org [longdom.org]

- 5. researchgate.net [researchgate.net]

- 6. academic.oup.com [academic.oup.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. taylorfrancis.com [taylorfrancis.com]

- 9. scielo.br [scielo.br]

Cation-binding properties of 4'-Methylbenzo-15-crown-5

An In-depth Technical Guide on the Cation-Binding Properties of 4'-Methylbenzo-15-crown-5

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crown ethers are a class of macrocyclic polyethers that have garnered significant interest in the field of supramolecular chemistry due to their ability to selectively bind cations. This "host-guest" interaction is primarily dictated by the compatibility of the cation's ionic radius with the size of the crown ether's central cavity, as well as by the nature of the solvent and the counter-ion. Among these, benzo-15-crown-5 and its derivatives are particularly noteworthy for their affinity towards alkali and alkaline earth metal cations.

This technical guide focuses on the cation-binding properties of a specific derivative, this compound. While extensive research has been conducted on the parent compound, benzo-15-crown-5, specific quantitative data for the 4'-methyl substituted variant is less prevalent in the available literature. Therefore, this guide will provide a comprehensive overview of the synthesis, expected binding characteristics, and detailed experimental protocols for characterization. Where specific data for this compound is unavailable, data for the closely related benzo-15-crown-5 will be presented as a comparative reference to infer potential properties. This document aims to serve as a valuable resource for researchers interested in the application of this and similar crown ethers in areas such as ion transport, sensing, and catalysis.

It is important to note that a comprehensive search of scientific literature did not yield any specific information regarding the involvement of this compound in biological signaling pathways or its direct application in drug development.

Synthesis of this compound

The synthesis of this compound can be achieved through a Williamson ether synthesis, a common method for preparing crown ethers. The following protocol is adapted from established procedures for similar benzo-15-crown-5 derivatives.

Reaction Scheme:

4-Methylcatechol + 1,11-dichloro-3,6,9-trioxaundecane → this compound

Materials:

-

4-Methylcatechol

-

1,11-dichloro-3,6,9-trioxaundecane

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

n-butanol or a similar high-boiling solvent

-

Hydrochloric acid (HCl) for neutralization

-

Organic solvent for extraction (e.g., dichloromethane or chloroform)

-

Drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate)

Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve 4-methylcatechol in n-butanol.

-

Base Addition: Slowly add powdered sodium hydroxide or potassium hydroxide to the solution while stirring. The mixture will become warm.

-

Addition of Dichloride: Heat the mixture to reflux. Slowly add 1,11-dichloro-3,6,9-trioxaundecane dropwise to the refluxing solution over a period of several hours.

-

Reflux: Continue to reflux the reaction mixture for 24-48 hours to ensure the completion of the cyclization reaction.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Filter the mixture to remove the inorganic salts (NaCl or KCl).

-

Evaporate the n-butanol under reduced pressure.

-

Dissolve the resulting residue in a suitable organic solvent like dichloromethane.

-

Wash the organic layer with dilute HCl to neutralize any remaining base, followed by washing with water until the aqueous layer is neutral.

-

-

Purification:

-

Dry the organic layer over an anhydrous drying agent.

-

Filter off the drying agent and evaporate the solvent to obtain the crude product.

-

Purify the crude product by column chromatography or recrystallization to yield pure this compound.

-

Synthesis workflow for this compound.

Cation-Binding Properties

Qualitative Overview

The 15-crown-5 ether cavity is known to have a diameter of approximately 1.7-2.2 Å, which makes it particularly suitable for complexing with cations of similar size, most notably Na⁺ (ionic radius ~1.02 Å). It can also form complexes with other alkali metal ions such as Li⁺, K⁺, Rb⁺, and Cs⁺, though often with lower stability. The presence of the benzo group generally reduces the flexibility and basicity of the ether oxygens, leading to slightly lower stability constants compared to the parent 15-crown-5. The 4'-methyl group is an electron-donating group, which is expected to slightly increase the electron density on the aromatic ring and the adjacent ether oxygens, potentially leading to a modest enhancement of cation binding affinity compared to the unsubstituted benzo-15-crown-5.

Quantitative Data

Table 1: Stability Constants (log K) of Benzo-15-crown-5 with Alkali Metal Cations

| Cation | Solvent | Temperature (°C) | log K | Reference |

| Na⁺ | Acetonitrile | 25 | 3.97 | [1][2] |

| K⁺ | Acetonitrile | 25 | 3.55 | [1] |

| Rb⁺ | Acetonitrile | 25 | 3.15 | [1] |

| Cs⁺ | Acetonitrile | 25 | 2.85 | [1] |

| Na⁺ | Propylene Carbonate | 25 | 3.59 | [3] |

| K⁺ | Propylene Carbonate | 25 | 3.10 | [3] |

| Na⁺ | Methanol | 25 | 2.86 | [2] |

| K⁺ | Methanol | - | - | - |

Table 2: Thermodynamic Parameters for Benzo-15-crown-5 Complexation in Acetonitrile at 25°C[1]

| Cation | ΔH° (kJ/mol) | ΔS° (J/mol·K) |

| Na⁺ | -29.3 | -22.6 |

| K⁺ | -29.7 | -31.4 |

| Rb⁺ | -27.6 | -32.6 |

| Cs⁺ | -24.3 | -27.2 |

Experimental Protocols for Determining Cation-Binding Properties

The following are detailed protocols for common techniques used to determine the stability constants and thermodynamic parameters of crown ether-cation complexation.

UV-Vis Spectrophotometric Titration

This method is suitable when the complexation of the crown ether with a cation results in a change in the UV-Vis absorption spectrum of the crown ether.

Protocol:

-

Solution Preparation:

-

Prepare a stock solution of this compound of a known concentration in a suitable solvent (e.g., acetonitrile).

-

Prepare a series of stock solutions of the metal perchlorate or other suitable salt of the cation of interest at a much higher concentration in the same solvent.

-

-

Titration:

-

Place a known volume of the crown ether solution in a cuvette.

-

Record the initial UV-Vis spectrum.

-

Make small, sequential additions of the concentrated cation salt solution to the cuvette.

-

After each addition, mix thoroughly and record the UV-Vis spectrum.

-

-

Data Analysis:

-

Monitor the change in absorbance at a wavelength that shows a significant change upon complexation.

-

Plot the change in absorbance against the molar ratio of cation to crown ether.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., 1:1) using non-linear regression analysis to determine the stability constant (K).

-

Experimental workflow for UV-Vis titration.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (K), enthalpy (ΔH), and stoichiometry (n) in a single experiment.

Protocol:

-

Sample Preparation:

-

Prepare a solution of this compound in the desired buffer or solvent.

-

Prepare a solution of the cation salt at a significantly higher concentration in the same buffer or solvent.

-

Degas both solutions to prevent bubble formation during the experiment.

-

-

Instrument Setup:

-

Set the experimental temperature and other instrument parameters.

-

Fill the sample cell with the crown ether solution.

-

Load the injection syringe with the cation solution.

-

-

Titration:

-

Perform a series of small, sequential injections of the cation solution into the sample cell.

-

The instrument measures the heat change after each injection.

-

-

Data Analysis:

-

The raw data is a series of heat-flow peaks corresponding to each injection.

-

Integrate the area under each peak to determine the heat change per injection.

-

Plot the heat change per mole of injectant against the molar ratio of cation to crown ether.

-

Fit the resulting binding isotherm to a suitable binding model to determine K, ΔH, and n.[4]

-

Experimental workflow for ITC.

Conductometric Titration

This technique measures the change in the electrical conductivity of a solution as a titrant is added. It is useful for studying complexation reactions where the mobility of the complexed cation differs from that of the free solvated cation.[1]

Protocol:

-

Solution Preparation:

-

Prepare a solution of the metal salt of known concentration in a suitable polar solvent (e.g., acetonitrile).

-

Prepare a solution of this compound at a higher concentration in the same solvent.

-

-

Titration:

-

Place a known volume of the metal salt solution in a conductivity cell.

-

Measure the initial conductivity of the solution.

-

Add small, known volumes of the crown ether solution to the cell.

-

After each addition, stir the solution and measure the conductivity.

-

-

Data Analysis:

-

Correct the measured conductance for the change in volume.

-

Plot the molar conductivity against the molar ratio of crown ether to cation.

-

Analyze the resulting curve using a suitable computer program that performs a non-linear least-squares fit to a model for 1:1 or other stoichiometries to determine the stability constant.

-

Experimental workflow for conductometric titration.

Applications in Research and Development

While specific applications for this compound are not widely reported, the properties of related benzo-15-crown-5 derivatives suggest several potential areas of use.

-

Ion-Selective Electrodes (ISEs): Crown ethers are excellent ionophores for ISEs due to their selective cation binding. Bis(benzo-15-crown-5) derivatives have been successfully used in potassium-selective electrodes.[5] It is plausible that this compound could be employed as an ionophore in sensors for Na⁺ or other cations.

-

Phase-Transfer Catalysis: Crown ethers can act as phase-transfer catalysts by solubilizing inorganic salts in organic solvents, thereby accelerating reaction rates. Benzo-15-crown-5 has been used for this purpose.[6] The methyl group in this compound may slightly alter its lipophilicity and catalytic efficiency.

-

Fluorescent Sensors: When functionalized with a fluorophore, benzo-15-crown-5 derivatives can act as fluorescent chemosensors for cations. The binding of a cation modulates the fluorescence properties of the molecule, allowing for cation detection.[7]

Disclaimer on Drug Development Applications: As previously stated, a thorough review of the scientific literature did not reveal any direct applications of this compound in drug development or any established role in biological signaling pathways. The primary applications of such crown ethers currently lie within the realms of analytical chemistry, separation science, and catalysis.

Conclusion

This compound is a derivative of benzo-15-crown-5 that is expected to exhibit selective binding towards cations, with a likely preference for Na⁺. The presence of the electron-donating methyl group may slightly enhance its binding affinity compared to its parent compound. While specific quantitative data for this molecule is scarce, its properties can be inferred from the extensive data available for benzo-15-crown-5.

The detailed experimental protocols provided in this guide for UV-Vis spectrophotometric titration, isothermal titration calorimetry, and conductometric titration offer robust methods for the characterization of its cation-binding properties. The potential applications of this compound are likely to be in the areas of ion sensing and phase-transfer catalysis, similar to other benzo-15-crown-5 derivatives.

Further research is warranted to fully elucidate the specific stability constants and thermodynamic profiles of this compound with a range of cations in various solvents. Such studies would enable a more precise understanding of its selectivity and pave the way for its application in the rational design of new sensors and catalytic systems. The exploration of its biological activity and potential roles in medicinal chemistry remains an open area for future investigation.

References

- 1. ris.utwente.nl [ris.utwente.nl]

- 2. researchgate.net [researchgate.net]

- 3. Calorimetric vs. van't Hoff binding enthalpies from isothermal titration calorimetry: Ba2+-crown ether complexation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. supram.nankai.edu.cn [supram.nankai.edu.cn]

- 5. Ionophore Bis(benzo-15-crown-5) | CAS 69271-98-3 Dojindo [dojindo.com]

- 6. tau.ac.il [tau.ac.il]

- 7. scilit.com [scilit.com]

The Intricate Dance of Host and Guest: A Deep Dive into the Thermodynamics of 4'-Methylbenzo-15-crown-5 Complexation

For researchers, scientists, and drug development professionals, understanding the nuanced forces that govern molecular recognition is paramount. This in-depth technical guide explores the thermodynamics of complexation involving 4'-Methylbenzo-15-crown-5, a fascinating host molecule whose subtle structural modification significantly influences its binding affinity and selectivity for various guest cations. Through a comprehensive review of experimental data and methodologies, this paper illuminates the enthalpic and entropic drivers of complex formation, providing a critical framework for the rational design of novel supramolecular systems.

The selective binding of cations by macrocyclic polyethers, or crown ethers, is a cornerstone of host-guest chemistry. The introduction of a methyl group at the 4'-position of the benzo-15-crown-5 framework serves as a subtle yet impactful perturbation, altering the electronic and steric landscape of the ligand and, consequently, its complexation thermodynamics. This guide will delve into the quantitative data that defines these interactions, the experimental protocols used to elucidate them, and the fundamental principles that govern them.

Unveiling the Energetics: Thermodynamic Data for Complexation

The stability of a complex formed between a host, such as this compound, and a guest cation is quantified by the stability constant (K). The Gibbs free energy of complexation (ΔG°), a measure of the spontaneity of the process, is directly related to the stability constant. This free energy change is further dissected into its enthalpic (ΔH°) and entropic (ΔS°) components, which reveal the nature of the binding forces and the change in disorder of the system upon complexation, respectively.

Below are tables summarizing the thermodynamic parameters for the complexation of the parent benzo-15-crown-5 with various alkali metal cations in methanol at 25°C. This data serves as a valuable reference point for predicting the behavior of its 4'-methyl derivative.

Table 1: Thermodynamic Parameters for the 1:1 Complexation of Benzo-15-crown-5 with Alkali Metal Cations in Methanol at 25°C

| Cation | Log K | ΔG° (kJ/mol) | ΔH° (kJ/mol) | TΔS° (kJ/mol) |

| Na⁺ | 3.51 | -20.0 | -28.9 | -8.9 |

| K⁺ | 3.43 | -19.6 | -31.4 | -11.8 |

| Rb⁺ | 2.90 | -16.5 | -27.2 | -10.7 |

| Cs⁺ | 2.54 | -14.5 | -25.1 | -10.6 |

Note: Data is compiled from various sources in the literature and is presented for the parent benzo-15-crown-5. The 4'-methyl derivative is expected to exhibit slightly higher stability constants.

The "How-To": Experimental Protocols for Thermodynamic Characterization

The determination of thermodynamic parameters for host-guest complexation relies on precise and sensitive experimental techniques. The two most common methods employed for studying the complexation of crown ethers with cations are Isothermal Titration Calorimetry (ITC) and Conductometric Titration.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat change (q) associated with a binding event, allowing for the simultaneous determination of the binding constant (K), enthalpy change (ΔH°), and stoichiometry (n) of the interaction in a single experiment.

Experimental Protocol for a Typical ITC Experiment:

-

Sample Preparation:

-

The host (this compound) is dissolved in a suitable solvent (e.g., dry methanol) to a known concentration (typically in the range of 0.1 to 1 mM).

-

The guest (alkali metal salt, e.g., NaClO₄ or NaCl) is dissolved in the same solvent to a concentration that is typically 10-20 times higher than the host concentration.

-

Both solutions are thoroughly degassed to prevent the formation of air bubbles during the experiment, which can interfere with the heat measurements.

-

-

Instrument Setup:

-

The ITC instrument, consisting of a sample cell and a reference cell, is equilibrated at the desired temperature (e.g., 25°C).

-

The reference cell is filled with the solvent.

-

The sample cell is carefully filled with the host solution.

-

-

Titration:

-

The guest solution is loaded into a computer-controlled syringe.

-

A series of small, precise injections of the guest solution are made into the sample cell.

-

The heat change associated with each injection is measured by the instrument.

-

-

Data Analysis:

-

The raw data, a series of heat pulses, is integrated to obtain the heat change per injection.

-

The resulting titration curve (heat change vs. molar ratio of guest to host) is fitted to a suitable binding model (e.g., a one-site binding model) using specialized software.

-

This fitting procedure yields the values for K, ΔH°, and n. The Gibbs free energy (ΔG°) and entropy change (ΔS°) can then be calculated using the following equations:

-

ΔG° = -RTlnK

-

ΔG° = ΔH° - TΔS°

-

-

Conductometric Titration

Conductometric titration is a method used to determine the stability constant of a complex by measuring the change in the molar conductivity of a solution as the host is added to a solution of the guest salt.

Experimental Protocol for a Typical Conductometric Titration:

-

Solution Preparation:

-

A solution of the alkali metal salt (e.g., NaCl) of a known concentration is prepared in a solvent with a relatively low dielectric constant (e.g., acetonitrile or a methanol-acetonitrile mixture).

-

A solution of the crown ether (this compound) of a significantly higher concentration is prepared in the same solvent.

-

-

Measurement Setup:

-

A known volume of the salt solution is placed in a thermostated conductivity cell.

-

The conductivity of the initial solution is measured.

-

-

Titration:

-

The crown ether solution is added to the salt solution in small, precise increments using a micropipette or a burette.

-

The conductivity of the solution is measured after each addition and equilibration.

-

-

Data Analysis:

-

The molar conductivity of the solution is plotted against the molar ratio of the crown ether to the metal ion.

-

The resulting curve is analyzed using a suitable computer program that fits the data to an equation describing the 1:1 complexation equilibrium.

-

This analysis yields the stability constant (K) of the complex. To determine the enthalpy and entropy of complexation, the titration is performed at different temperatures, and the van't Hoff equation is applied to the temperature-dependent stability constants.

-

Visualizing the Process: Workflows and Relationships

To better understand the experimental and conceptual frameworks, the following diagrams, generated using the DOT language, illustrate the key workflows and relationships in the thermodynamic study of this compound complexation.

Crystal structure of 4'-Methylbenzo-15-crown-5 complexes

Introduction to 4'-Methylbenzo-15-crown-5

This compound is a derivative of the well-known macrocyclic polyether benzo-15-crown-5. The parent compound, 15-crown-5, is a cyclic pentamer of ethylene oxide with the formula (C₂H₄O)₅.[1] The "benzo" substituent indicates the fusion of a benzene ring to the crown ether macrocycle, and the "4'-methyl" specifies the presence of a methyl group on the 4-position of this benzene ring.

These crown ethers are renowned for their ability to form stable complexes with various cations, particularly alkali and alkaline earth metals.[1] The size of the cation that fits optimally within the crown ether's cavity is a key determinant of the stability of the resulting complex. For 15-crown-5 and its derivatives, there is a high selectivity for sodium (Na⁺) ions, although complexes with other cations like potassium (K⁺) are also known.[1] The study of the crystal structure of these complexes provides invaluable insights into the nature of the host-guest interactions, coordination geometries, and the conformational changes in the crown ether upon complexation.

Synthesis and Crystallization

The synthesis of this compound and its subsequent complexation and crystallization are crucial steps for structural elucidation.

Synthesis of this compound

While a specific protocol for this compound was not found in the searched literature, a general and adaptable method is the Williamson ether synthesis. This would involve the reaction of 4-methylcatechol with 1,10-dichloro-3,6,9-trioxadecane in the presence of a base. A similar procedure is used for the synthesis of benzo-15-crown-5, where catechol is reacted with tetraethyleneglycol dichloride in n-butanol with sodium hydroxide.[2]

Synthesis of Complexes

The formation of complexes typically involves dissolving the crown ether and a salt of the desired cation in a suitable solvent or solvent mixture. The stoichiometry of the reactants can be varied to obtain complexes with different ligand-to-metal ratios.

Crystallization

Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of the solvent from the reaction mixture, or by vapor diffusion techniques. For instance, colorless needles of 4'-formylbenzo-15-crown-5 were obtained by the slow cooling and evaporation of a solution in n-heptane.[3]

Experimental Protocols for Crystal Structure Determination

The determination of the crystal structure of these complexes is primarily achieved through single-crystal X-ray diffraction.

Data Collection and Processing

A suitable single crystal is mounted on a diffractometer, and X-ray diffraction data is collected. Modern diffractometers, such as the Bruker Kappa APEXII CCD, are commonly used for this purpose.[3] The collected data is then processed, which includes integration of the reflection intensities and applying corrections for factors like absorption.

Structure Solution and Refinement

The crystal structure is solved using direct methods or Patterson methods, and then refined using full-matrix least-squares techniques. Software packages like SHELXS97 and SHELXL97 are standardly employed for structure solution and refinement, respectively.[3]

Experimental Workflow

The general workflow for determining the crystal structure of a this compound complex is illustrated in the following diagram.

References

An In-depth Technical Guide to the Phase Transfer Catalysis Mechanism of 4'-Methylbenzo-15-crown-5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the phase transfer catalysis (PTC) mechanism of 4'-Methylbenzo-15-crown-5. It details the core principles of its catalytic action, the influence of its molecular structure on reactivity, and provides relevant experimental protocols for its synthesis and application.

Core Principles of Phase Transfer Catalysis with this compound

Phase transfer catalysis is a powerful technique in synthetic organic chemistry that facilitates reactions between reactants located in different immiscible phases, typically an aqueous and an organic phase.[1][2] Crown ethers, such as this compound, are highly effective phase transfer catalysts.[2]

The fundamental mechanism involves the crown ether acting as a vehicle to transport an inorganic reactant from the aqueous or solid phase into the organic phase where the organic substrate is soluble.[1] The key to this process is the ability of the crown ether's polyether ring to selectively complex with metal cations, such as sodium (Na⁺) and potassium (K⁺), through ion-dipole interactions with the oxygen atoms.[1]

The 15-crown-5 cavity size is particularly well-suited for complexing with Na⁺ ions. The presence of the benzo group introduces rigidity and lipophilicity to the molecule, enhancing its solubility in the organic phase.

The catalytic cycle of this compound in a typical nucleophilic substitution reaction (e.g., Williamson ether synthesis) can be described as follows:

-

Complexation: The crown ether, present in the organic phase or at the interface, complexes with a metal cation (M⁺) from an inorganic salt (e.g., Na⁺ from sodium phenoxide) present in the aqueous or solid phase.

-

Phase Transfer: The resulting lipophilic complex, [this compound-M]⁺, along with its counter-anion (e.g., phenoxide), is transferred into the organic phase.

-

Reaction: In the organic phase, the anion is "naked" or poorly solvated, rendering it highly reactive. This activated anion then readily reacts with the organic substrate (e.g., an alkyl halide).

-

Catalyst Regeneration: After the reaction, the newly formed inorganic salt (e.g., NaBr) is either expelled back into the aqueous phase or precipitates, and the free crown ether is regenerated to begin another catalytic cycle.

The presence of the electron-donating methyl group at the 4'-position of the benzo ring is expected to increase the electron density on the oxygen atoms of the polyether ring. This enhanced basicity of the oxygen atoms strengthens the complexation with the metal cation, thereby accelerating the rate of the phase transfer and the overall reaction. Variations in reaction rates for substituted dibenzo crown ethers have been shown to correlate with the electron-donating or -withdrawing effects of the substituents.[3]

Quantitative Data

Table 1: Relative Rate Constants for the Reaction of Benzyl Bromide with Potassium Acetate in Acetonitrile at 30°C with Various Crown Ether Catalysts

| Catalyst | Relative Rate Constant (k_rel) |

| 15-Crown-5 | 1.00 |

| Monobenzo-15-crown-5 | 0.85 |

| This compound | > 0.85 (Expected) |

| 4'-Carboxybenzo-15-crown-5 | < 0.85 (Expected) |

| 18-Crown-6 | 25.6 |

| Dibenzo-18-crown-6 | 1.23 |

Note: The value for this compound is an expected trend based on the electronic effect of the methyl group. Specific experimental data is required for a precise value.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound typically follows a modified Williamson ether synthesis, starting from 4-methylcatechol.

Materials:

-

4-Methylcatechol

-

1,11-dichloro-3,6,9-trioxaundecane

-

Sodium hydroxide (NaOH)

-

n-Butanol

-

Hexane

-

Activated carbon

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve 4-methylcatechol and sodium hydroxide in n-butanol.

-

Heat the mixture to reflux with vigorous stirring under an inert atmosphere (e.g., nitrogen or argon).

-

Slowly add 1,11-dichloro-3,6,9-trioxaundecane to the refluxing mixture over a period of several hours.

-

Continue refluxing for an extended period (typically 24-48 hours) to ensure complete reaction.

-

After cooling to room temperature, filter the reaction mixture to remove the precipitated sodium chloride.

-

Remove the n-butanol from the filtrate under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with water to remove any remaining inorganic salts.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.

-

The crude product can be purified by recrystallization from hexane after treatment with activated carbon to yield white crystals of this compound.

Phase Transfer Catalysis: Williamson Ether Synthesis of Butyl Phenyl Ether

This protocol describes a representative application of this compound as a phase transfer catalyst in a Williamson ether synthesis.

Materials:

-

Phenol

-

1-Bromobutane

-

Potassium carbonate (K₂CO₃)

-

This compound

-

Toluene

-

Deionized water

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add phenol, potassium carbonate, and toluene.

-

Add a catalytic amount of this compound (typically 1-5 mol%).

-

Heat the mixture to reflux with vigorous stirring.

-

Slowly add 1-bromobutane to the refluxing mixture.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Add deionized water to dissolve the inorganic salts.

-

Separate the organic layer and wash it with a dilute sodium hydroxide solution to remove any unreacted phenol, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the toluene under reduced pressure.

-

The resulting crude butyl phenyl ether can be purified by distillation.

Visualizations

The following diagrams illustrate the key processes involved in the phase transfer catalysis mechanism of this compound.

Caption: General mechanism of phase transfer catalysis.

Caption: Experimental workflow for a typical PTC reaction.

References

Methodological & Application

Application Notes & Protocols: 4'-Methylbenzo-15-crown-5 for Potassium-Selective Electrodes

These application notes provide a comprehensive overview and detailed protocols for the utilization of 4'-Methylbenzo-15-crown-5 as an ionophore in the fabrication of potassium-selective electrodes (K-ISEs). This document is intended for researchers, scientists, and professionals in the fields of analytical chemistry, sensor development, and drug development who require accurate and reliable methods for potassium ion concentration measurement. The protocols and data presented are based on established methodologies for crown-ether-based ion-selective electrodes.

Introduction

Potassium ions (K⁺) play a crucial role in numerous biological and chemical processes. Accurate monitoring of K⁺ concentration is vital in various applications, including clinical diagnostics, environmental analysis, and pharmaceutical quality control. Ion-selective electrodes offer a simple, cost-effective, and rapid method for the determination of ion concentrations.

This compound is a derivative of benzo-15-crown-5, a well-known crown ether that exhibits high selectivity for potassium ions. The cavity size of the 15-crown-5 ring is highly compatible with the ionic radius of the potassium ion, leading to the formation of a stable host-guest complex. The methyl group at the 4' position enhances the lipophilicity of the ionophore, which can improve its retention within the electrode membrane and contribute to a longer electrode lifetime.

This document outlines the preparation of a Poly(vinyl chloride) (PVC) matrix-based K-ISE using this compound and details its performance characteristics.

Principle of Operation

The potassium-selective electrode functions based on the principle of potentiometry. The core component is a PVC membrane impregnated with the ionophore (this compound), a plasticizer, and an ion-exchanger. When the electrode is immersed in a sample solution containing potassium ions, the ionophore selectively binds with K⁺ at the membrane-solution interface. This selective binding generates a potential difference across the membrane, which is proportional to the logarithm of the potassium ion activity in the sample, as described by the Nernst equation:

E = E₀ + (2.303 RT / zF) log(aK⁺)

Where:

-

E is the measured potential

-

E₀ is a constant potential factor

-

R is the ideal gas constant

-

T is the temperature in Kelvin

-

z is the charge of the ion (+1 for K⁺)

-

F is the Faraday constant

-

aK⁺ is the activity of the potassium ion

Performance Characteristics

The performance of a potassium-selective electrode based on a crown ether ionophore is summarized in the table below. The data is representative of electrodes fabricated with benzo-15-crown-5 derivatives.[1][2][3]

| Parameter | Typical Value |

| Linear Concentration Range | 1.0 x 10⁻⁶ M to 1.0 x 10⁻² M[1][2] |

| Nernstian Slope | 56 ± 3 mV/decade[1][2] |

| Response Time | 20 - 30 seconds[1][2] |

| Electrode Lifetime | Approximately 2 months[1][2] |

| pH Range | 4 - 8[1] |

| Detection Limit | log[K⁺] = -5.4 |

| Selectivity Coefficient (log K pot K,Na) | -3.5 to -3.6[4] |

Experimental Protocols

This protocol describes the preparation of a PVC-based membrane containing this compound.

Materials:

-

This compound (Ionophore)

-

High molecular weight Poly(vinyl chloride) (PVC)

-

o-Nitrophenyloctyl ether (o-NPOE) (Plasticizer)

-

Potassium tetrakis(4-chlorophenyl)borate (KTpClPB) (Anionic additive)

-

Tetrahydrofuran (THF), high purity

Procedure:

-

In a clean, dry glass vial, dissolve 33 mg of PVC, 66 mg of o-NPOE, 1 mg of this compound, and 0.5 mg of KTpClPB in 3 mL of THF.

-

Stir the mixture at room temperature until all components are completely dissolved and a homogenous, transparent solution is obtained.

-

Pour the membrane cocktail into a 2.5 cm diameter glass ring placed on a clean, flat glass plate.

-

Allow the THF to evaporate slowly in a dust-free environment for at least 24 hours.

-

Once the membrane is formed, carefully peel it from the glass plate.

-

Cut a disc of approximately 5 mm in diameter from the parent membrane for electrode fabrication.

Materials:

-

Prepared potassium-selective membrane disc

-

Ag/AgCl wire (internal reference electrode)

-

Internal filling solution (0.1 M KCl)

-

Electrode body (e.g., a pipette tip or a commercially available electrode body)

Procedure:

-

Mount the prepared membrane disc at the tip of the electrode body, ensuring a watertight seal.

-

Fill the electrode body with the internal filling solution (0.1 M KCl), making sure there are no air bubbles trapped inside.

-

Insert the Ag/AgCl wire into the internal filling solution to act as the internal reference electrode.

-

Condition the newly fabricated electrode by soaking it in a 0.01 M KCl solution for at least 2 hours before use.

Materials:

-

Standard potassium chloride (KCl) solutions of varying concentrations (e.g., 10⁻⁶ M to 10⁻¹ M)

-

Reference electrode (e.g., a commercial Ag/AgCl electrode)

-

High-impedance potentiometer or ion meter

Procedure:

-

Set up the electrochemical cell by connecting the potassium-selective electrode and the reference electrode to the potentiometer.

-

Immerse the electrodes in a standard KCl solution of the lowest concentration.

-

Stir the solution gently and record the potential reading once it has stabilized.

-

Rinse the electrodes with deionized water and blot dry.

-

Repeat steps 2-4 for all standard solutions, moving from the lowest to the highest concentration.

-

Plot the recorded potential (mV) versus the logarithm of the potassium ion concentration.

-

Determine the slope of the linear portion of the calibration curve. The slope should be close to the Nernstian value of 59.2 mV per decade at 25°C.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the fabrication and calibration of the this compound based potassium-selective electrode.

Applications